PHTHALOCYANINE SILVER PHTHALOCYANINE SILVER
Brand Name: Vulcanchem
CAS No.: 12376-32-8
VCID: VC0079744
InChI: InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1
SMILES: C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ag+].[Ag+]
Molecular Formula: C32H16Ag2N8
Molecular Weight: 728.272

PHTHALOCYANINE SILVER

CAS No.: 12376-32-8

Cat. No.: VC0079744

Molecular Formula: C32H16Ag2N8

Molecular Weight: 728.272

* For research use only. Not for human or veterinary use.

PHTHALOCYANINE SILVER - 12376-32-8

Specification

CAS No. 12376-32-8
Molecular Formula C32H16Ag2N8
Molecular Weight 728.272
Standard InChI InChI=1S/C32H16N8.2Ag/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;/q-2;2*+1
Standard InChI Key VVPFRLVUOBAIOY-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Ag+].[Ag+]

Introduction

Physical and Chemical Properties

Silver phthalocyanine is characterized by several important physical and chemical properties that influence its applications. The compound is formally identified by its Chemical Abstracts Service (CAS) registry number 54388-56-6 . Below is a comprehensive table of its key physical and chemical properties:

PropertyValue
Chemical NamePHTHALOCYANINE SILVER
CAS Number54388-56-6
Molecular FormulaC₃₂H₁₆AgN₈
Molecular Weight620.39100 g/mol
SynonymsSilver phthalocyanine, Phthalocyanatosilver, [29H,31H-Phthalocyaninato(2-)-kappa2N29,N31]Silver
Exact Mass619.05500
PSA84.02000
LogP1.46440
AppearanceTypically blue to green crystalline solid
Personal Protective EquipmentEyeshields; Gloves; type N95 (US); type P1 (EN143) respirator filter
Safety PhrasesS22-S24/25
RIDADRNONH for all modes of transport

Silver phthalocyanine exhibits the characteristic intense absorption of phthalocyanine compounds, with a Soret band around 400 nm and a Q-band in the red/near-infrared region. These absorption properties arise from the 18 delocalized π electrons in the ring system, making the compound particularly interesting for optical and photochemical applications .

Synthesis Methods

Several methods have been developed for synthesizing silver phthalocyanine, each with specific advantages depending on the intended application. These methods can be broadly categorized into solution-based syntheses and surface-mediated approaches.

Solution-Based Synthesis

The conventional synthesis of silver phthalocyanine typically involves the cyclotetramerization of phthalonitrile derivatives in the presence of silver salts. This approach allows for the creation of both unsubstituted silver phthalocyanine and functionalized derivatives with various substituents attached to the peripheral positions of the macrocycle . The synthesis often requires high temperatures and appropriate solvents to facilitate the formation of the macrocyclic structure around the silver ion.

For example, the synthesis of fluorinated phthalocyanine derivatives begins with the preparation of a phthalonitrile precursor, such as 4-[(2,4-difluorophenyl)ethynyl]phthalonitrile, followed by cyclization in the presence of silver salts to obtain the corresponding silver phthalocyanine .

Surface-Mediated Synthesis and Self-Metalation

An intriguing method of silver phthalocyanine formation involves the self-metalation of metal-free phthalocyanine (H₂Pc) molecules on silver surfaces. Research using scanning tunneling microscopy under ultrahigh vacuum conditions has revealed that when H₂Pc is adsorbed on an Ag(110) surface, it can incorporate silver atoms from the surface, resulting in the formation of silver phthalocyanine (AgPc) .

The process appears to occur through a two-step mechanism: first, the dehydrogenation of H₂Pc to form Pc, followed by the incorporation of silver atoms from surface steps. This reaction is temperature-dependent, with the relative amounts of Pc and AgPc increasing with higher annealing temperatures. Density functional theory simulations have corroborated this hypothesis, suggesting that metalation occurs preferentially with already dehydrogenated molecules .

Nanoconjugate Synthesis

Recent research has focused on the development of silver phthalocyanine nanoconjugates, which combine the properties of silver phthalocyanine with those of silver nanoparticles. This approach typically involves the synthesis of phthalocyanine derivatives followed by their conjugation to silver nanoparticles .

The resulting nanoconjugates can be characterized using transmission electron microscopy to confirm the successful attachment of phthalocyanine molecules to the silver nanoparticles. These nanoconjugates often exhibit enhanced biological properties compared to either component alone, making them promising candidates for various applications .

Structure and Characterization

Silver phthalocyanine features a planar macrocyclic structure with a central silver atom coordinated to the four nitrogen atoms of the phthalocyanine ring. The structural characterization of silver phthalocyanine and its derivatives employs a variety of analytical techniques.

Spectroscopic Characterization

UV-visible spectroscopy is commonly used to characterize silver phthalocyanine due to its distinctive absorption pattern. The compound exhibits strong absorption bands in the UV-visible region, including the Soret band around 400 nm and the Q-band in the red/near-infrared region, which are characteristic of the phthalocyanine macrocycle .

Nuclear magnetic resonance (NMR) spectroscopy provides information about the molecular structure and the environment of hydrogen and carbon atoms in silver phthalocyanine derivatives. X-ray photoelectron spectroscopy (XPS) is valuable for confirming the presence of silver and determining its oxidation state within the complex .

Microscopic Characterization

Scanning tunneling microscopy (STM) has been used to visualize individual silver phthalocyanine molecules on surfaces, providing insights into their adsorption behavior and self-assembly properties. This technique has been particularly valuable in studying the self-metalation process of phthalocyanine on silver surfaces .

Transmission electron microscopy (TEM) is essential for characterizing silver phthalocyanine nanoconjugates, allowing researchers to visualize the morphology of the nanoparticles and confirm the successful attachment of phthalocyanine molecules .

Structural Analysis

X-ray diffraction (XRD) is used to determine the crystal structure of silver phthalocyanine compounds and their nanocomposites. This technique provides information about the spatial arrangement of atoms and molecules within the crystalline structure .

For silver phthalocyanine-ormosil/silver nanoparticle composites, scanning electron microscopy (SEM) reveals that the silver nanoparticles are typically spherical and uniformly distributed within the matrix, with sizes ranging from 5 to 10 nm . These structural characteristics are important determinants of the materials' functional properties.

Applications

Silver phthalocyanine and its derivatives have found applications in various fields due to their unique combination of optical, electronic, and biological properties.

Antimicrobial Properties

One of the most promising applications of silver phthalocyanine and its nanoconjugates is as antimicrobial agents. Research has shown that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Studies on fluorinated phthalocyanine/silver nanoconjugates have demonstrated strong antimicrobial activity, with particularly notable results for manganese phthalocyanine-silver nanoconjugates. These materials showed minimum inhibitory concentration (MIC) values as low as 8 mg/L against Enterococcus hirae .

Additionally, silver phthalocyanine compounds show enhanced activity when used in antimicrobial photodynamic therapy (APDT). The most effective APDT activities were observed at concentrations of 4 mg/L for certain nanoconjugates against Legionella pneumophila and Enterococcus hirae .

Silver phthalocyanine-ormosil/silver nanoparticle composites have also shown excellent antibacterial properties against a range of bacteria including Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for these composites can be as low as 0.011/0.011, indicating exceptional antimicrobial efficacy .

Beyond direct antimicrobial activity, silver phthalocyanine derivatives have demonstrated significant biofilm inhibition properties against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in preventing biofilm formation in medical and industrial settings .

Antioxidant Activities

Silver phthalocyanine compounds and their nanoconjugates have demonstrated significant antioxidant properties. Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have shown that manganese phthalocyanine-silver nanoconjugates can achieve antioxidant activity as high as 97.47% at a concentration of 200 mg/L .

This strong antioxidant capacity suggests potential applications in fields where control of oxidative stress is important, such as in medical treatments, food preservation, and material protection. The combination of antimicrobial and antioxidant properties makes these compounds particularly versatile for biomedical applications.

Photocatalytic Applications

Silver phthalocyanine derivatives, particularly those with electron-donating substituents such as dimethylaminophenyl groups, have applications as UV-visible photoinitiators. For instance, dimethylaminophenyl-substituted silver phthalocyanine can be used for the in situ preparation of silver/polymer composites through photoinduced electron transfer reactions .

The photocatalytic properties of silver phthalocyanine arise from its ability to absorb light in the visible and near-infrared regions, generating reactive species that can initiate various chemical reactions. These properties make silver phthalocyanine valuable in applications such as free radical polymerization and the development of photoactive materials .

Recent Research Developments

Recent research on silver phthalocyanine has focused on enhancing its properties through structural modifications and developing novel applications.

Functionalized Derivatives

Researchers have been developing increasingly sophisticated functionalized derivatives of silver phthalocyanine to enhance specific properties. For example, the incorporation of fluorine atoms or carbazole groups has been shown to modify the biological and photophysical properties of the resulting compounds .

The synthesis of 4-[(2,4-difluorophenyl)ethynyl]phthalonitrile and its metal phthalocyanines, followed by conjugation to silver nanoparticles, has resulted in materials with enhanced antimicrobial and antioxidant properties . Similarly, the development of carbazole-containing phthalonitrile/phthalocyanine-modified silver nanoparticles has produced materials with improved anticancer properties .

Nanocomposite Materials

The integration of silver phthalocyanine into nanocomposite materials represents another important research direction. The development of organic-inorganic composite antibacterial materials based on silver phthalocyanine/silver and aminosilane-modified silicate (Ormosil) has resulted in materials with excellent antimicrobial properties .

These composite materials feature silver nanoparticles coordinated with phthalocyanine and chelated with Ormosil, creating a network structure with enhanced stability and biological activity. The morphological analysis shows that the silver nanoparticles are spherical and uniformly distributed, with a size of about 5-10 nm, which contributes to their effectiveness as antimicrobial agents .

Theoretical Studies

Density functional theory (DFT) studies have been conducted to better understand the electronic structure and reactivity of silver phthalocyanine derivatives. For example, research on dimethylaminophenyl-substituted silver phthalocyanine has provided insights into its behavior as a UV-visible photoinitiator for the in situ preparation of silver/polymer composites .

These theoretical studies are complemented by experimental investigations using scanning tunneling microscopy and X-ray photoelectron spectroscopy, which have revealed interesting phenomena such as the self-metalation of phthalocyanine molecules with silver surface atoms .

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